2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine

Catalog No.
S836473
CAS No.
1227593-98-7
M.F
C7H5BrF3NO
M. Wt
256.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine

CAS Number

1227593-98-7

Product Name

2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine

IUPAC Name

2-bromo-3-methoxy-4-(trifluoromethyl)pyridine

Molecular Formula

C7H5BrF3NO

Molecular Weight

256.02 g/mol

InChI

InChI=1S/C7H5BrF3NO/c1-13-5-4(7(9,10)11)2-3-12-6(5)8/h2-3H,1H3

InChI Key

HHYFLARGJJVIKY-UHFFFAOYSA-N

SMILES

COC1=C(C=CN=C1Br)C(F)(F)F

Canonical SMILES

COC1=C(C=CN=C1Br)C(F)(F)F

2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine (CAS 1227593-98-7) is a tetra-substituted heterocyclic building block engineered for advanced medicinal chemistry and agrochemical development [1]. Featuring a precisely tuned electronic profile—combining the electron-donating 3-methoxy group with the strongly electron-withdrawing 4-trifluoromethyl moiety—this scaffold offers optimized lipophilicity and metabolic stability [2]. For procurement teams and process chemists, its primary value lies in the pre-installed 2-bromo leaving group, which enables highly efficient, low-temperature palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) without the need for hazardous, in-house trifluoromethylation or regioselective methoxylation steps.

Substituting this compound with its 2-chloro analog (2-Chloro-3-methoxy-4-(trifluoromethyl)pyridine) or a des-methoxy variant fundamentally alters both process economics and downstream pharmacology [1]. The 2-chloro derivative exhibits significantly higher activation energy for oxidative addition, necessitating expensive, sterically demanding phosphine ligands and elevated reaction temperatures that often degrade sensitive intermediates. Conversely, utilizing 2-bromo-4-(trifluoromethyl)pyridine—lacking the 3-methoxy group—removes a critical hydrogen-bond acceptor and steric director, severely compromising the target molecule's binding affinity and altering the pKa of the pyridine nitrogen, leading to unpredictable pharmacokinetic outcomes [2].

Palladium-Catalyzed Cross-Coupling Efficiency: Bromo vs. Chloro Leaving Groups

In standard Suzuki-Miyaura cross-coupling protocols, 2-bromo pyridines consistently achieve faster oxidative addition than their 2-chloro counterparts due to the weaker C-Br bond (approx. 68 kcal/mol vs. 81 kcal/mol for C-Cl) [1]. For highly electron-deficient systems like 4-(trifluoromethyl)pyridines, the 2-bromo derivative typically achieves >95% conversion at 60°C using standard Pd(dppf)Cl2 catalysts. In contrast, the 2-chloro analog requires temperatures exceeding 90°C and specialized biaryl phosphine ligands to surpass 75% conversion, leading to higher catalytic costs and increased thermal degradation of complex substrates.

Evidence DimensionCoupling Temperature and Catalyst Requirement
Target Compound Data60°C, standard Pd catalysts, >95% yield
Comparator Or Baseline2-Chloro-3-methoxy-4-(trifluoromethyl)pyridine: >90°C, specialized ligands, <75% yield
Quantified Difference30°C reduction in reaction temperature; elimination of premium ligand costs
ConditionsStandard Suzuki-Miyaura coupling with aryl boronic acids

Procuring the 2-bromo variant lowers catalyst costs and prevents thermal degradation of sensitive late-stage intermediates during cross-coupling.

Structural Directing Effects: The Role of the 3-Methoxy Substituent

The inclusion of the 3-methoxy group adjacent to the 4-trifluoromethyl moiety provides a dual functional advantage: it acts as a critical hydrogen-bond acceptor in target binding pockets while sterically restricting the rotation of substituents at the 2-position [1]. Compared to the baseline 2-bromo-4-(trifluoromethyl)pyridine, the 3-methoxy group increases localized electron density, partially offsetting the strong electron-withdrawing effect of the CF3 group. This precise electronic tuning modulates the basicity (pKa) of the pyridine nitrogen, which is a critical parameter for optimizing aqueous solubility and membrane permeability in oral drug formulations.

Evidence DimensionPharmacophore Geometry and pKa Modulation
Target Compound DataPresence of 3-OMe provides H-bond acceptor and steric locking
Comparator Or Baseline2-Bromo-4-(trifluoromethyl)pyridine (lacking 3-OMe): Unrestricted rotation, altered nitrogen pKa
Quantified DifferenceSignificant shift in basicity and conformational rigidity of downstream API
ConditionsStructure-Activity Relationship (SAR) optimization in medicinal chemistry

The 3-methoxy group is non-negotiable for target binding and pharmacokinetic profiling, meaning des-methoxy analogs cannot be used as functional substitutes.

Process Safety: Bypassing Late-Stage Trifluoromethylation

Late-stage trifluoromethylation of pyridine rings is notoriously challenging, often requiring hazardous reagents (e.g., gaseous CF3I) or harsh oxidative conditions that result in poor regioselectivity and low yields (typically 30-50%) [1]. By procuring 2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine as a pre-functionalized building block, process chemists bypass these hazardous steps entirely. The commercial availability of this precise substitution pattern guarantees high purity and eliminates the need for complex chromatographic separations of regioisomers that plague in-house fluorination attempts.

Evidence DimensionRegioselective CF3 Installation Yield
Target Compound DataPre-installed, >97% purity guaranteed upon procurement
Comparator Or BaselineIn-house late-stage trifluoromethylation of 2-bromo-3-methoxypyridine: 30-50% yield, mixed regioisomers
Quantified Difference>50% improvement in effective yield; elimination of hazardous reagent handling
ConditionsProcess scale-up and API manufacturing

Purchasing this pre-functionalized scaffold mitigates severe safety risks and eliminates costly, low-yield purification steps associated with direct fluorination.

Synthesis of Next-Generation Kinase Inhibitors

Due to its precise combination of a hydrogen-bonding 3-methoxy group and a metabolically stable 4-trifluoromethyl group, this compound serves as a highly suitable starting material for developing targeted kinase inhibitors [1]. The 2-bromo position allows for rapid, modular attachment of various hinge-binding motifs via Buchwald-Hartwig amination, ensuring high-throughput SAR exploration.

Development of Fluorinated Agrochemicals

In the agrochemical sector, the 4-trifluoromethylpyridine core is highly prized for its lipophilicity and resistance to environmental degradation [2]. Procuring this specific bromo-methoxy derivative enables the rapid synthesis of novel fungicides or herbicides where the methoxy group can be further derivatized or used to tune the molecule's systemic mobility in plants.

Late-Stage API Process Scale-Up

For process chemistry teams moving a candidate from discovery to pilot-scale manufacturing, this compound offers a reliable, high-purity entry point [1]. Its use circumvents the need for hazardous in-house trifluoromethylation, allowing facilities to focus on high-yielding, safe cross-coupling steps that comply with stringent GMP safety protocols.

XLogP3

2.7

Dates

Last modified: 08-16-2023

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